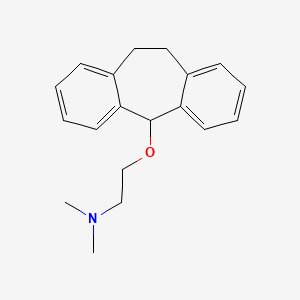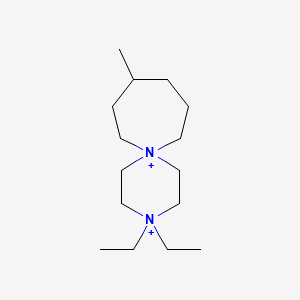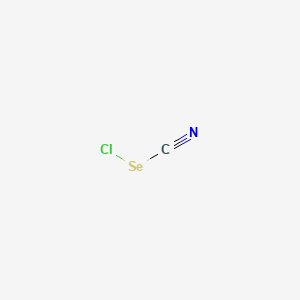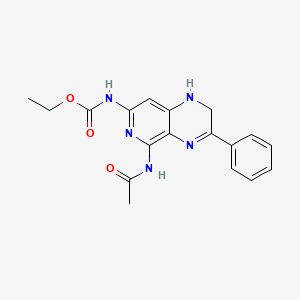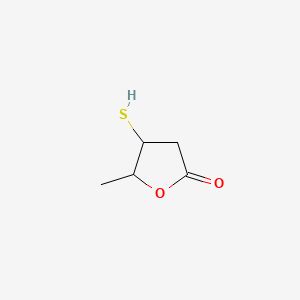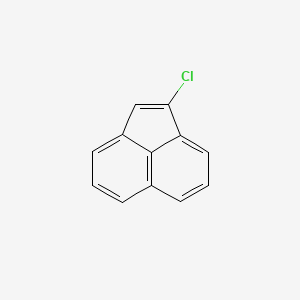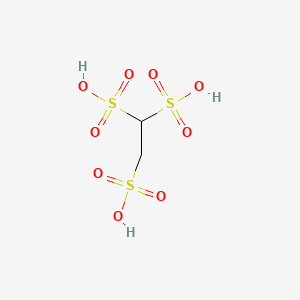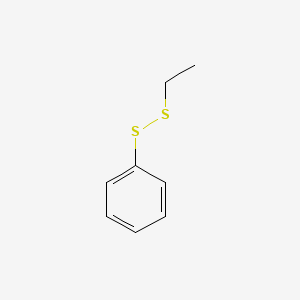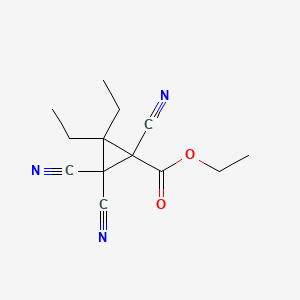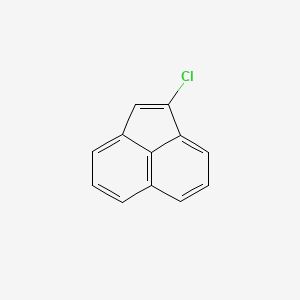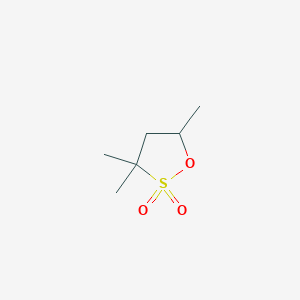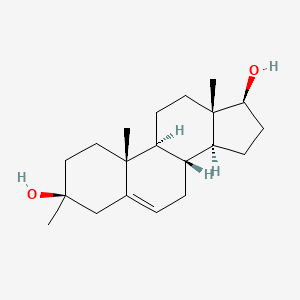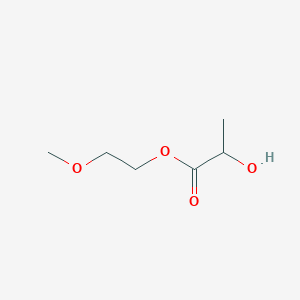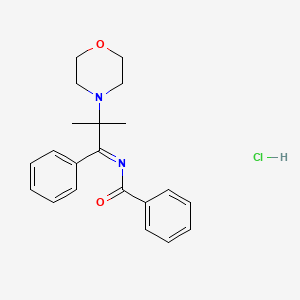
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.93 g/mol . This compound is known for its unique structure, which includes a benzamide core with a morpholinoethyl substituent and a benzilidene group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride typically involves the reaction of benzaldehyde derivatives with N-(1-methyl-1-morpholinoethyl)benzamide under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . This approach allows for efficient and selective synthesis without the need for transition metal catalysts or organometallic reagents.
Análisis De Reacciones Químicas
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride can be compared with other similar compounds, such as:
N-(alpha-(1-Methyl-1-morpholinoethyl)benzylidene)benzamide: Similar in structure but without the hydrochloride group.
N-(1-Methyl-1-morpholinoethyl)benzamide: Lacks the benzilidene group.
Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
16297-42-0 |
|---|---|
Fórmula molecular |
C21H25ClN2O2 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-21(2,23-13-15-25-16-14-23)19(17-9-5-3-6-10-17)22-20(24)18-11-7-4-8-12-18;/h3-12H,13-16H2,1-2H3;1H |
Clave InChI |
ZIMOFHSWKVMYFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



